3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide
Overview
Description
“3-(2-Methyl-6-(piperidin-4-yl)pyrimidin-4-yl)propanamide” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecules are often connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Scientific Research Applications
Crystalline Forms and Conformations : A study on a related compound, risperidone (which shares structural similarities with the specified compound), revealed interesting crystalline forms and molecular conformations. These insights are valuable for understanding the physical properties and potential applications of similar compounds (Wang, Zhou, & Hu, 2006).
Molecular Structure and Hydrogen-Bonded Assembly : Research on various pyrimidine derivatives, including ones closely related to the specified compound, showed different ring conformations and electronic structures. This has implications for the compound's reactivity and potential applications in areas like material science and pharmaceuticals (Acosta et al., 2013).
Anticancer Properties : A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which are structurally similar to the specified compound, highlighted their potential in anticancer therapy. These compounds showed significant anti-angiogenic and DNA cleavage activities, suggesting their use as anticancer agents (Kambappa et al., 2017).
Antimicrobial Activity : Research involving pyrimidine and piperidine derivatives has demonstrated significant antimicrobial activity. This suggests the potential of the specified compound or its derivatives in the development of new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Anticonvulsant Drugs : Studies on anticonvulsant compounds with structures similar to the specified compound have provided insights into their structural and electronic properties, which are crucial for understanding their pharmacological actions (Georges et al., 1989).
Properties
IUPAC Name |
3-(2-methyl-6-piperidin-4-ylpyrimidin-4-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-9-16-11(2-3-13(14)18)8-12(17-9)10-4-6-15-7-5-10/h8,10,15H,2-7H2,1H3,(H2,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKWXUDLBSMKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCNCC2)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.